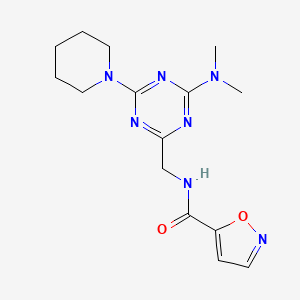

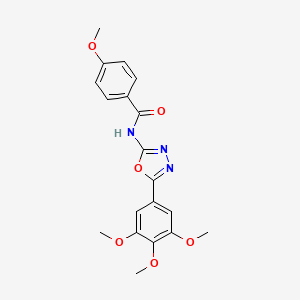

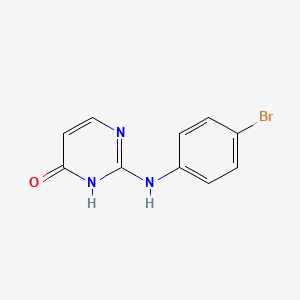

![molecular formula C11H14N2O3 B2602412 [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol CAS No. 88422-19-9](/img/structure/B2602412.png)

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol

Vue d'ensemble

Description

“[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol”, also known as (S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol, is a chemical compound with the formula C₁₁H₁₄N₂O₃ . It is a chiral building block that is used for the synthesis of chiral organic compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds with the pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The molecular weight of “this compound” is 222.24 g/mol . The InChI string representation of the molecule is InChI=1S/C11H14N2O3/c14-11(13(15)16)7-6-10-5-3-9(4-8-12(10)11)2-1/h6-7,10H,3-5,8H2,1-2H3/t10-/m0/s1 . The Canonical SMILES representation is CC1=CC=C(C=C1)N+O .

Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds for the treatment of human diseases .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 222.24 g/mol . It has a topological polar surface area of 75.4 Ų and a heavy atom count of 20 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Applications De Recherche Scientifique

DNA Binding Studies

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol plays a role in the synthesis of pyrrolidine carbamate nucleic acids, which are significant in DNA binding studies. The efficient solid-phase synthesis of these compounds, with nucleobases attached to the ring nitrogen, allows for the study of dimer, trimer, and oligomer formations (Meena & Kumar, 2003).

Enantioselective Michael Addition

It is used in the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products with significant enantiomeric excess, highlighting its role in asymmetric synthesis (Lattanzi, 2006).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

This compound contributes to the new synthesis pathways for the Pyrrolo[1,2-b]cinnolin-10-one ring system, demonstrating its utility in complex organic synthesis and the formation of novel ring structures (Kimbaris & Varvounis, 2000).

Catalytic Reactions and Solvolysis

This compound is involved in various catalytic reactions, including the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents. This demonstrates its role in facilitating reactions involving nucleophilic addition and assisting group departure in organic chemistry (Belzile, Neverov, & Brown, 2014).

Biological Evaluation and Docking Studies

It's used in synthesizing novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. This indicates its application in medicinal chemistry and drug development (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Nickel and Zinc Complexes in Catalysis

The compound is integral in the synthesis of nickel and zinc complexes, which are applied in catalytic oligomerization and other organic transformations. This shows its importance in the development of catalysts for industrial processes (Kermagoret & Braunstein, 2008); (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009).

Applications in Synthesis of Ligands and Complexes

It's used in synthesizing ligands for palladium and nickel complexes, which have applications in asymmetric catalysis and organometallic chemistry (Niu, Chen, Hao, Zhao, Gong, & Song, 2010).

Organotin(IV) Complexes in Antimicrobial Studies

This compound is foundational in creating organotin(IV) complexes, which are examined for their antimicrobial activities. This underscores its potential in the development of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).

Orientations Futures

The pyrrolidine ring in “[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol” is a versatile scaffold for novel biologically active compounds . Therefore, future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

It is suggested that in the presence of light, this molecule acts as an acceptor and can be excited to higher energy states by cascading electron transfer .

Biochemical Pathways

The pyrrolidine ring and its derivatives, including this compound, are known to influence various biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is suggested that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

The compound [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol can act as an acceptor in the presence of light, being excited to higher energy states by cascading electron transfer . The donor in this case is the nitrophenyl group

Molecular Mechanism

It is known that the molecule can be excited to higher energy states by cascading electron transfer

Propriétés

IUPAC Name |

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h3-6,11,14H,1-2,7-8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVBBVTZZJFVLA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88422-19-9 | |

| Record name | (S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

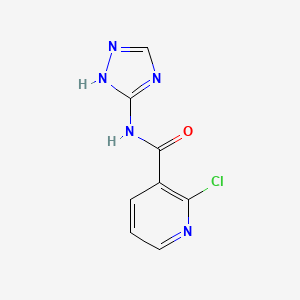

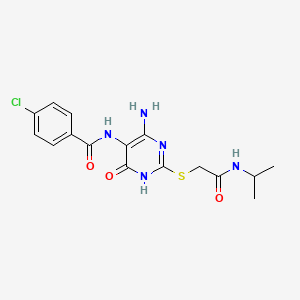

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

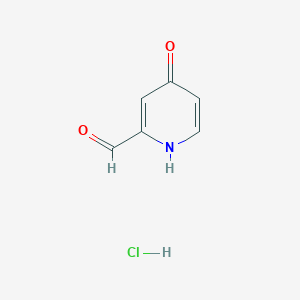

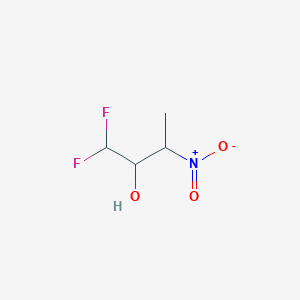

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2602331.png)

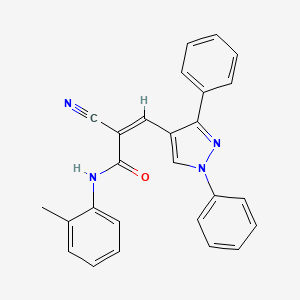

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

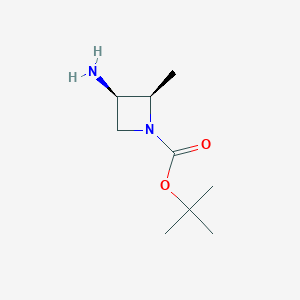

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)